1,9-Pyrazoloanthrone

概要

説明

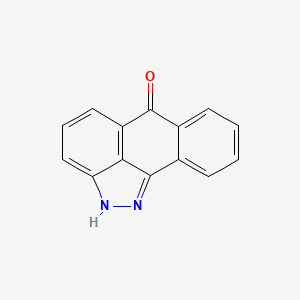

ピラゾラントロンは、1,9-ピラゾロアントロンとしても知られており、アントラセンと呼ばれる有機化合物のクラスに属する化学化合物です。これらの化合物は、直線状に融合した3つのベンゼン環系を含んでいます。 ピラゾラントロンはアントロンの誘導体であり、生化学研究においてc-Jun N末端キナーゼ(JNKs)の阻害剤として使用されています .

2. 製法

合成経路と反応条件: ピラゾラントロンは、100℃でピリジン中で2-クロロアントラキノンと無水ヒドラジンを縮合させることにより合成できます。精製プロセスには、生成物をN-アセチル誘導体に変換することが含まれ、その後酢酸から再結晶します。 アセチル基はその後、メタノール中のアンモニア水で加水分解されます .

工業生産方法: ピラゾラントロンの具体的な工業生産方法は広く文書化されていませんが、上記の合成経路は、反応条件と精製技術を適切に修正して、効率と収率を確保することにより、大規模生産に適合させることができます。

準備方法

Synthetic Routes and Reaction Conditions: Pyrazolanthrone can be synthesized by the condensation of 2-chloroanthraquinone with anhydrous hydrazine in pyridine at 100°C. The purification process involves converting the product to the N-acetyl derivative, which is then crystallized from acetic acid. The acetyl group is subsequently hydrolyzed with ammonium hydroxide in methanol .

Industrial Production Methods: While specific industrial production methods for pyrazolanthrone are not extensively documented, the synthesis route mentioned above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques to ensure efficiency and yield.

化学反応の分析

反応の種類: ピラゾラントロンは、次のようなさまざまな化学反応を起こします。

酸化: ピラゾラントロンは、特定の条件下で酸化され、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、ピラゾラントロンに存在する官能基を修飾することができます。

置換: ピラゾラントロンは、分子内の特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化剤や求核剤は、目的の置換に応じて使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノン誘導体を生成する可能性があり、一方、還元は異なるヒドロ誘導体を生成する可能性があります。

4. 科学研究への応用

ピラゾラントロンは、次のような幅広い科学研究への応用を持っています。

化学: 有機合成の試薬として、より複雑な分子のビルディングブロックとして使用されます。

生物学: ピラゾラントロンは、さまざまな細胞プロセスに関与するc-Jun N末端キナーゼ(JNKs)を阻害する生化学研究に使用されています

医学: ピラゾラントロンの誘導体は、抗がん特性の可能性について調査されています.

産業: ピラゾラントロンとその誘導体は、その鮮やかな色と安定性のために、染料や顔料の開発に使用されています。

科学的研究の応用

Pyrazolanthrone has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Pyrazolanthrone is employed in biochemical studies to inhibit c-Jun N-terminal kinases (JNKs), which are involved in various cellular processes

Medicine: Derivatives of pyrazolanthrone have been investigated for their potential anticancer properties.

Industry: Pyrazolanthrone and its derivatives are used in the development of dyes and pigments due to their vibrant colors and stability.

作用機序

ピラゾラントロンは、主にc-Jun N末端キナーゼ(JNKs)を阻害することによって効果を発揮します。JNKsは、アポトーシス、炎症、ストレス応答など、さまざまな細胞プロセスを調節する役割を果たす酵素群です。 JNKsを阻害することにより、ピラゾラントロンはこれらのプロセスを調節することができ、生化学および医学研究における貴重なツールとなっています .

類似の化合物:

アントラキノン: ピラゾラントロンと同様に、アントラキノンはアントラセンの誘導体であり、染料や顔料の製造に使用されています。

独自性: ピラゾラントロンは、c-Jun N末端キナーゼ(JNKs)の特異的な阻害によってユニークであり、これは他のアントラセン誘導体とは異なります。 重要な細胞プロセスを調節する能力は、研究と産業の両方のアプリケーションにおいて価値のある化合物となっています .

類似化合物との比較

Anthraquinone: Like pyrazolanthrone, anthraquinone is a derivative of anthracene and is used in the production of dyes and pigments.

Pyrazolone: Pyrazolone derivatives are widely used in medicinal chemistry and have various biological activities

Uniqueness: Pyrazolanthrone is unique due to its specific inhibition of c-Jun N-terminal kinases (JNKs), which distinguishes it from other anthracene derivatives. Its ability to modulate key cellular processes makes it a valuable compound in both research and industrial applications .

生物活性

1,9-Pyrazoloanthrone is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of c-Jun N-terminal kinases (JNKs). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.

This compound primarily functions as an inhibitor of JNK, a crucial signaling molecule involved in stress responses and inflammation. The compound's ability to inhibit JNK activity has been linked to its structural characteristics, particularly the acidity of the NH group in the pyrazole ring. This allows for effective hydrogen bonding with specific residues in the JNK enzyme, facilitating its inhibitory action .

Binding Interactions

- Key Residues : this compound forms hydrogen bonds with:

- Glu147 (carbonyl oxygen)

- Met149 (main chain nitrogen)

- Hydrophobic Contacts : Additional hydrophobic interactions occur with residues such as Ile70, Ala91, and Val196 at the active site of JNK .

Inhibitory Activity

Research has demonstrated that this compound exhibits significant inhibitory effects on JNK at concentrations exceeding 10 μM in LPS-stimulated macrophages. Notably, it shows minimal off-target effects on other MAPK pathways such as ERK1/2 and p38 .

Derivative Studies

Studies on various derivatives of this compound have revealed that:

- N-Alkyl Substituted Variants : Alkyl chain substitutions enhance hydrophobic interactions but may reduce overall inhibitory potency compared to the parent compound. For instance:

Effects on Cellular Pathways

The biological activity of this compound extends beyond JNK inhibition. It has been shown to downregulate hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in cellular responses to low oxygen levels. This downregulation occurs through enhanced degradation mechanisms involving the proteasome pathway .

Case Studies

- Cancer Cell Lines : In studies involving A431 cancer cells, treatment with this compound led to rapid degradation of HIF-1α within minutes. The compound also synergized with cetuximab to enhance apoptosis in cancer cells .

- Inflammatory Response : Disruption of JNK signaling using this compound resulted in decreased cytokine responses in macrophages exposed to inflammatory stimuli .

Summary of Biological Activities

The following table summarizes the key biological activities and research findings related to this compound:

| Activity | Details |

|---|---|

| JNK Inhibition | Effective at concentrations >10 μM; minimal off-target effects on ERK and p38 MAPK pathways. |

| HIF-1α Downregulation | Rapid degradation observed; enhances apoptosis when combined with cetuximab. |

| Derivative Potency | Alkyl substitutions enhance hydrophobic interactions but may reduce overall potency. |

| Inflammatory Response Modulation | Decreases cytokine response in macrophages under inflammatory conditions. |

特性

IUPAC Name |

14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPOUJIDANTYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040525 | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-56-6 | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolanthrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01782 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,9-Pyrazoloanthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRAZOLANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW30Y2766 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。